2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a phenylsulfanyl group attached to a cyclohexa-diene-dione core. Its molecular formula is C18H12ClNO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 1,4-benzoquinone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenylsulfanyl compounds.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)-1,4-benzoquinone
- 2,5-Dianilinocyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)amino]-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the chlorophenyl and phenylsulfanyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H12ClNO2S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12ClNO2S/c19-12-6-8-13(9-7-12)20-15-10-17(22)18(11-16(15)21)23-14-4-2-1-3-5-14/h1-11,20H |
InChI Key |
HONYIIZOQZKZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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